molecular formula C9H12N4O2 B1198810 1,3,7,8-Tetramethylxanthine CAS No. 832-66-6

1,3,7,8-Tetramethylxanthine

Cat. No.: B1198810
CAS No.: 832-66-6
M. Wt: 208.22 g/mol
InChI Key: LFHHOHMIVKIHMG-UHFFFAOYSA-N
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Description

PMID28870136-Compound-36 is a small molecular drug developed by St. Jude Children’s Research Hospital. It is a selective and irreversible small molecule inhibitor of Bruton’s tyrosine kinase. This compound is being studied for its potential to treat rheumatoid arthritis and has shown effectiveness in preclinical models of the disease .

Mechanism of Action

Target of Action

1,3,7,8-Tetramethylxanthine, a derivative of caffeine, primarily targets adenosine receptors in the central nervous system . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction .

Mode of Action

This compound acts by reversibly blocking the action of adenosine on its receptor . This prevents the onset of drowsiness induced by adenosine. It also stimulates certain portions of the autonomic nervous system .

Biochemical Pathways

The compound’s action affects the adenosine signaling pathway . By blocking adenosine receptors, it interferes with the normal functioning of this pathway, leading to increased alertness and reduced drowsiness .

Pharmacokinetics

The methylation of the double bond in this compound prevents the main metabolic path of xanthines, which is 8-oxidation by the enzyme xanthine oxidase . This makes the compound more water-soluble, allowing it to be excreted by the urine . This also makes this compound harder for the liver to process than normal caffeine, giving it a longer half-life .

Result of Action

The primary result of this compound’s action is the prevention of drowsiness and the stimulation of certain portions of the autonomic nervous system . This leads to increased alertness and potentially improved cognitive performance .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, habitual use of products containing this compound can lead to dehydration and muscle cramping . Rapid water loss could also be mistaken for fat loss by many people .

Biochemical Analysis

Biochemical Properties

1,3,7,8-Tetramethylxanthine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with adenosine receptors, where this compound acts as an antagonist. This interaction prevents the binding of adenosine, leading to increased neuronal activity and alertness. Additionally, this compound inhibits phosphodiesterase enzymes, resulting in elevated levels of cyclic adenosine monophosphate (cAMP) within cells .

Cellular Effects

This compound influences various cellular processes. It enhances cell signaling pathways by increasing cAMP levels, which in turn activates protein kinase A (PKA). This activation leads to changes in gene expression and cellular metabolism. In neurons, this compound promotes the release of neurotransmitters such as dopamine and norepinephrine, thereby enhancing cognitive function and mood .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to adenosine receptors, blocking their inhibitory effects on neurotransmitter release. This binding increases neuronal firing and neurotransmitter release. Additionally, this compound inhibits phosphodiesterase enzymes, preventing the breakdown of cAMP. The elevated cAMP levels activate PKA, leading to phosphorylation of various target proteins and subsequent changes in cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its effects may diminish with prolonged exposure due to receptor desensitization. Studies have shown that repeated administration of this compound can lead to tolerance, where higher doses are required to achieve the same effects. Long-term exposure may also result in changes in gene expression and cellular adaptation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, it enhances cognitive function and alertness without significant adverse effects. At high doses, this compound can cause toxicity, including symptoms such as restlessness, tremors, and increased heart rate. The threshold for toxic effects varies among different animal species, and careful dosage management is essential in experimental settings .

Metabolic Pathways

This compound is metabolized primarily in the liver. It undergoes demethylation and oxidation reactions catalyzed by cytochrome P450 enzymes. The primary metabolites include 1,3,7-trimethylxanthine and 1,3,8-trimethylxanthine. These metabolites are further broken down and excreted in the urine. The metabolic pathways of this compound are similar to those of caffeine, with some variations in the specific enzymes involved .

Transport and Distribution

Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound is also distributed to various tissues, including the liver, kidneys, and muscles. Transporters such as organic cation transporters may facilitate its uptake into cells .

Subcellular Localization

This compound is primarily localized in the cytoplasm and nucleus of cells. It can interact with nuclear receptors and influence gene expression. Post-translational modifications, such as phosphorylation, may affect its localization and activity. The compound’s ability to modulate cAMP levels also impacts its subcellular distribution and function .

Preparation Methods

The preparation of PMID28870136-Compound-36 involves several synthetic routes and reaction conditions. One method includes adding a solvent, a nitrogen source, a carbonyl compound, and a catalyst into a high-pressure reaction kettle. Hydrogen is introduced until the pressure reaches 0.1-3.0 MPa, and the reaction temperature is controlled between 30-180 degrees Celsius for 0.1-36 hours . Industrial production methods may involve similar steps but on a larger scale with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

PMID28870136-Compound-36 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydrogen, catalysts, and controlled temperatures and pressures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

PMID28870136-Compound-36 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of Bruton’s tyrosine kinase. In biology, it is used to investigate the role of Bruton’s tyrosine kinase in cell signaling and proliferation. In medicine, it is being studied for its potential to treat rheumatoid arthritis and other diseases involving Bruton’s tyrosine kinase. In industry, it may be used in the development of new drugs targeting Bruton’s tyrosine kinase .

Comparison with Similar Compounds

PMID28870136-Compound-36 is unique in its selectivity and irreversible inhibition of Bruton’s tyrosine kinase. Similar compounds include other inhibitors of Bruton’s tyrosine kinase, such as PMID28870136-Compound-37 and PMID28870136-Compound-38. These compounds may have different selectivity profiles and mechanisms of action, but they all target Bruton’s tyrosine kinase .

Properties

IUPAC Name

1,3,7,8-tetramethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-5-10-7-6(11(5)2)8(14)13(4)9(15)12(7)3/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHHOHMIVKIHMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70232215
Record name 1-Methylcaffeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70232215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832-66-6
Record name 3,7-Dihydro-1,3,7,8-tetramethyl-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylcaffeine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylcaffeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70232215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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